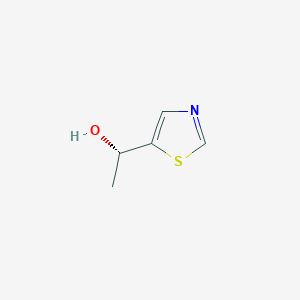

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol

Description

BenchChem offers high-quality (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTHTAOYPYNCFX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Heterocyclic Alcohols in Synthetic Chemistry

Chiral heterocyclic alcohols are a class of organic compounds that hold immense importance in synthetic chemistry. Their value stems from the presence of both a stereocenter, which introduces three-dimensionality and the potential for specific biological interactions, and a heterocyclic ring system, which often imparts desirable pharmacological properties. These molecules serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and other bioactive compounds. google.comsigmaaldrich.com

The chirality of these alcohols is particularly critical. Enantiomers, or non-superimposable mirror images of a molecule, can exhibit vastly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. Therefore, the ability to synthesize enantiomerically pure chiral alcohols is a cornerstone of modern drug discovery and development. rsc.orgacs.org The direct synthesis of these valuable chiral molecules is an area of active research, with methods like the enantioconvergent arylation of racemic secondary alcohols offering promising strategies. acs.orgacs.org

The Thiazole Ring: a Versatile Synthetic Scaffold

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. benthamdirect.comrjptonline.orgingentaconnect.com This structural motif is found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. rjptonline.orgresearchgate.netmdpi.com

The versatility of the thiazole ring arises from several key factors:

Diverse Biological Activity: The thiazole nucleus is a core component of numerous approved drugs, such as the antibacterial agent sulfathiazole (B1682510) and the H2 receptor antagonist famotidine. nih.gov Its presence often confers potent and specific interactions with biological targets. mdpi.comnih.gov

Synthetic Accessibility: A variety of synthetic methods have been developed for the construction and functionalization of the thiazole ring, making it readily accessible to medicinal chemists. benthamdirect.comresearchgate.net These methods allow for the introduction of various substituents, enabling the fine-tuning of a molecule's properties.

Structural Rigidity and Planarity: The relatively rigid and planar nature of the thiazole ring can help to pre-organize appended functional groups, leading to enhanced binding affinity with biological receptors. mdpi.com

The widespread presence of the thiazole ring in biologically active compounds underscores its importance as a fundamental building block in drug design and discovery. researchgate.netbenthamscience.com

Stereochemical Importance of 1s 1 1,3 Thiazol 5 Yl Ethan 1 Ol

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is most effectively achieved through asymmetric methods, which can be broadly categorized into enantioselective reductions, diastereoselective syntheses using chiral auxiliaries, and chiral pool synthesis.

Enantioselective Reduction Strategies

The most direct route to (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol involves the enantioselective reduction of the prochiral ketone, 1-(1,3-thiazol-5-yl)ethanone. This can be accomplished using metal-catalyzed, organocatalytic, or biocatalytic methods.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from the corresponding ketones. nih.govrsc.org Ruthenium and iridium complexes with chiral ligands are particularly effective for this transformation. nih.govcharlotte.edu The mechanism generally involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl group.

For the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, a suitable chiral ruthenium or iridium catalyst would be employed to hydrogenate 1-(1,3-thiazol-5-yl)ethanone. While specific data for this exact substrate is not extensively published, analogous hydrogenations of heteroaromatic ketones have been reported with high efficiency and enantioselectivity. For instance, ruthenium complexes with cinchona alkaloid-derived NNP ligands have demonstrated excellent performance in the asymmetric hydrogenation of various heteroaromatic ketones, yielding chiral alcohols with up to >99% enantiomeric excess (e.e.). nih.gov

Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Ketones

| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Ru/NNP Ligand | 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | >99 | 98 | nih.gov |

| Ru/NNP Ligand | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >99 | 99 | nih.gov |

| Ru/NNP Ligand | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | >99 | nih.gov |

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. nih.govnih.govbeilstein-journals.org These reactions typically employ a chiral organic molecule, such as a derivative of proline or a thiourea (B124793), to catalyze the transfer of a hydride from a stoichiometric reductant, like a Hantzsch ester or catecholborane, to the ketone. nih.govnih.gov The catalyst forms a transient chiral complex with the reactants, directing the hydride transfer to one face of the carbonyl group.

The enantioselective reduction of 1-(1,3-thiazol-5-yl)ethanone can be envisioned using a chiral organocatalyst. For example, bifunctional thiourea-amine catalysts have been successfully used for the reduction of a variety of aryl ketones with high enantioselectivity. nih.gov The thiourea moiety activates the ketone through hydrogen bonding, while the amine group interacts with the hydride source.

Table 2: Organocatalytic Asymmetric Reduction of Aryl Ketones

| Catalyst | Hydride Source | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Chiral Thiourea-Amine | Catecholborane | Acetophenone | (S)-1-Phenylethanol | 88 | 98 | nih.gov |

| Chiral Imidazolidinone | Hantzsch Ester | cinnamaldehyde | (S)-3-phenylpropanal | 90 | 95 | nih.gov |

Biocatalysis, utilizing isolated enzymes or whole microbial cells, is a highly efficient and environmentally benign method for producing enantiopure alcohols. semanticscholar.org Ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of ketones, often displaying exquisite stereoselectivity. nih.govnih.gov

For the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, a ketoreductase with the appropriate substrate specificity and stereopreference is required. A study focused on identifying ketoreductases for the synthesis of pharmaceutically relevant (S)-alcohols found that the ketoreductase from Zygosaccharomyces rouxii (ZRK) is highly effective in producing (S)-enantiomers with high enantiomeric and chemical yields. nih.gov Another ketoreductase, KRED 132, has also been identified as effective for the synthesis of dolastatin intermediates, which are structurally related thiazole-containing alcohols. nih.gov The reaction typically involves incubating the substrate ketone with a whole-cell system (e.g., E. coli) expressing the desired ketoreductase and a cofactor regeneration system.

Table 3: Biocatalytic Reduction of Thiazole-Containing Ketones

| Biocatalyst | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Zygosaccharomyces rouxii KRED (ZRK) | 2-phenyl-1-thiazol-2-yl-ethanone | (S)-2-phenyl-1-(thiazol-2-yl)ethanol | >98 | >99 | nih.gov |

| KRED 132 | 2-phenyl-1-thiazol-2-yl-ethanone | (S)-2-phenyl-1-(thiazol-2-yl)ethanol | - | - | nih.gov |

Diastereoselective Synthesis through Chiral Auxiliaries

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov In this approach, a chiral molecule is temporarily attached to a precursor of the target molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed.

For the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, a chiral auxiliary could be attached to a derivative of thiazole-5-carboxylic acid. For example, a chiral oxazolidinone can be acylated with thiazole-5-carbonyl chloride. The resulting N-acyl oxazolidinone can then undergo a diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide). The chiral auxiliary shields one face of the ketone, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the desired (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also been shown to be highly effective in similar transformations. semanticscholar.orgnih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, a suitable chiral starting material would possess a stereocenter that can be converted into the desired hydroxyl group with the correct configuration.

One potential starting material is L-cysteine. The thiazole ring can be constructed from the cysteine backbone, and the stereocenter of the amino acid can be retained or manipulated to generate the desired alcohol stereochemistry. For example, chiral thiazolines and thiazoles are often synthesized from cysteine, which can then be further functionalized. nih.gov This approach, while potentially longer, can be highly effective for accessing specific enantiomers of complex molecules.

Total Synthesis Strategies Involving Thiazole Precursors

Synthesizing (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol often begins with a pre-formed thiazole ring, which is then elaborated to introduce the chiral ethanol (B145695) substituent at the C5 position. This approach benefits from the availability of various substituted thiazoles and allows for the late-stage introduction of the chiral center.

Thiazole-Aldehyde Synthesis Protocol and its Variations

A common and direct approach involves the use of a thiazole-aldehyde as a key precursor. This method hinges on the asymmetric addition of a methyl group to the aldehyde functionality to establish the chiral secondary alcohol.

The synthesis typically starts with 1-(thiazol-5-yl)ethanone, which can be synthesized through various established methods. This ketone can then be asymmetrically reduced to the desired (S)-alcohol. Alternatively, thiazole-5-carbaldehyde can be used as the starting material, followed by an asymmetric methylation reaction. A variety of chiral catalysts and reagents can be employed to achieve high enantioselectivity in these transformations. For instance, the use of chiral borane (B79455) reagents or oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction) for the reduction of the ketone offers a reliable route to the chiral alcohol. Similarly, asymmetric addition of methyl nucleophiles to the aldehyde can be mediated by chiral ligands complexed to organometallic reagents.

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Yield |

| 1-(thiazol-5-yl)ethanone | (R)-CBS catalyst, Borane | (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | >95% | High |

| thiazole-5-carbaldehyde | Diisopropylzinc, Chiral ligand | (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | Up to 98% | Good |

Utilization of Propargylic Alcohols in Thiazole Formation

The construction of the thiazole ring from acyclic precursors provides another versatile route. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. Variations of this method can utilize propargylic alcohols as precursors to the required α-haloketone or a synthetic equivalent.

In this strategy, a suitable propargylic alcohol can be converted into an intermediate that already contains the required carbon skeleton. For example, a propargylic alcohol can undergo rearrangement and functionalization to form a reactive species that then cyclizes with a source of sulfur and nitrogen (like thioamide or thiourea) to form the thiazole ring. The chirality can be introduced either by using a chiral propargylic alcohol as the starting material or by employing a chiral catalyst during the cyclization process.

Derivatization of Chiral Thiazolines

An alternative strategy involves the synthesis of a chiral thiazoline (B8809763), a partially saturated analog of thiazole, which is then oxidized to the aromatic thiazole. This method allows for the establishment of the stereocenter in a more flexible, non-aromatic system.

The synthesis of chiral Δ2-thiazolines can be achieved from α,β-unsaturated esters through key steps like Sharpless asymmetric dihydroxylation and an O→N acyl migration. researchgate.net These thiazolines serve as valuable intermediates. nih.gov The critical step in this sequence is the final oxidation of the thiazoline to the thiazole. Care must be taken to choose an oxidation method that does not lead to racemization of the adjacent chiral center. Mild oxidizing agents are typically preferred for this transformation.

| Chiral Thiazoline Precursor | Oxidation Reagent | Product | Stereochemical Integrity |

| (4S,5R)-2-methyl-5-phenyl-4,5-dihydrothiazole-4-carboxylate | Mild oxidant (e.g., MnO2) | Corresponding thiazole | Maintained |

| (S)-4-(1-hydroxyethyl)-thiazoline | Dehydrogenation catalyst | (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | High |

Development of Novel and Efficient Synthetic Routes

Modern organic synthesis focuses on developing more efficient and atom-economical methods. For the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, this includes the use of multicomponent reactions and transition metal-catalyzed cross-coupling reactions.

Multicomponent Reactions for Thiazole Formation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of thiazoles. nih.govnih.gov For the synthesis of the target molecule, a convergent MCR could be envisioned that brings together the components necessary to form the 5-substituted thiazole ring with the chiral alcohol in place.

For instance, a modified Hantzsch synthesis can be performed in a one-pot, three-component fashion. nih.gov While achieving high enantioselectivity in an MCR can be challenging, the use of chiral catalysts or chiral auxiliaries on one of the starting materials can provide a viable pathway to the desired (S)-enantiomer.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| α-haloketone | Thiosemicarbazide | Carbonyl compound | Neat, room temperature | Thiazole derivative |

| 2-(2-benzylidene hydrazinyl)-4-methylthiazole | Thiosemicarbazide | Hydrazonoyl halide | Dioxane/TEA, reflux | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Thiazole Systems

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. For the synthesis of 5-substituted thiazoles, palladium- or copper-catalyzed cross-coupling reactions are particularly useful. These reactions can be used to form a key carbon-carbon bond at the C5 position of the thiazole ring.

A plausible route would involve the synthesis of a 5-halothiazole precursor. This precursor could then undergo a Suzuki, Stille, or Negishi coupling reaction with an appropriate organometallic reagent containing the ethyl alcohol moiety, or a precursor to it. To ensure the correct stereochemistry, the coupled product, which would likely be a ketone, would then need to be asymmetrically reduced. Alternatively, a chiral organometallic reagent could be used in the coupling step, although this is often more challenging.

Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol

The synthesis of enantiomerically pure (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol predominantly relies on the asymmetric reduction of the corresponding prochiral ketone, 1-(1,3-thiazol-5-yl)ethanone. The primary strategies employed to achieve high efficiency and stereocontrol are asymmetric catalytic hydrogenation and biocatalytic reduction. Each approach presents a unique set of advantages and challenges in terms of yield, enantiomeric excess (e.e.), and operational feasibility.

Asymmetric Catalytic Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols. nih.govwikipedia.org Ruthenium-based catalysts, particularly those of the Noyori-type, have demonstrated exceptional performance in the reduction of a wide range of ketones, including heteroaromatic ketones. nih.govresearchgate.netnrochemistry.com These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. wikipedia.orgnrochemistry.com The reaction mechanism involves a metal-ligand bifunctional system where both the metal and the ligand participate in the hydrogen transfer, leading to high levels of stereocontrol. wikipedia.org

The efficiency of these catalytic systems is notable, often requiring very low catalyst loadings (substrate-to-catalyst ratios can be high) to achieve excellent yields and enantioselectivities. nih.govresearchgate.net For the asymmetric hydrogenation of heteroaromatic ketones, enantiomeric excesses are frequently reported to be above 95% e.e., with chemical yields also being very high. researchgate.net The choice of solvent and reaction conditions, such as hydrogen pressure and temperature, can be optimized to maximize both yield and stereoselectivity. researchgate.net A potential challenge can be the sensitivity of the catalyst to certain functional groups and impurities.

Biocatalytic Reduction:

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. researchgate.netnih.govdntb.gov.ua The asymmetric reduction of ketones to produce chiral alcohols is a well-established application of biocatalysis, utilizing either isolated enzymes (ketoreductases) or whole-cell systems. researchgate.netnih.gov These biocatalytic transformations are known for their exceptional enantioselectivity, often exceeding 99% e.e., and their ability to operate under mild reaction conditions (ambient temperature and pressure, neutral pH). researchgate.netnih.gov

Ketoreductases are enzymes that specifically catalyze the reduction of carbonyl groups, and a wide variety of these enzymes with different substrate specificities and stereopreferences are available. Whole-cell biocatalysts, such as yeast or bacteria like Lactobacillus, offer the advantage of in-situ cofactor regeneration, which simplifies the process and reduces costs. nih.gov For instance, studies on the bioreduction of similar aromatic ketones have shown that microorganisms can produce the corresponding (S)-alcohols with high conversion rates and enantiomeric excesses. researchgate.net While biocatalysis offers superb selectivity, challenges can include lower volumetric productivity compared to chemical catalysis and the need for downstream processing to separate the product from the biological components.

Detailed Research Findings:

The following tables provide a comparative overview of the typical efficiency and stereocontrol achieved by asymmetric catalytic hydrogenation and biocatalytic reduction for the synthesis of chiral alcohols from heteroaromatic ketones, which can be considered representative for the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol.

Table 1: Asymmetric Catalytic Hydrogenation of Heteroaromatic Ketones

| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |

| RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylfuran | >99 | 98 (S) | researchgate.net |

| RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylthiophene | >99 | 97 (S) | researchgate.net |

| RuCl₂[(R)-binap] | Methyl 3-oxobutanoate | 96 | 97-98 (R) | researchgate.net |

Table 2: Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst | Substrate | Conversion (%) | e.e. (%) | Reference |

| Lactobacillus fermentum P1 | 1-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)ethanone | 99 | 99 (S) | researchgate.net |

| Lactobacillus paracasei BD101 | 1-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)ethanone | >99 | >99 (R) | nih.gov |

| Ketoreductase | Various ketones | High | >99 | nih.gov |

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is predominantly achieved through the asymmetric reduction of the corresponding ketone. Two powerful catalytic methods are widely employed: asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).

In asymmetric transfer hydrogenation, a hydrogen source like 2-propanol or formic acid is used in combination with a transition metal catalyst, typically featuring Ruthenium(II) or Rhodium(III), coordinated to a chiral ligand. The widely accepted mechanism for catalysts such as Ru(II)-N-tosylethylenediamine complexes involves a metal-ligand bifunctional pathway. The reaction proceeds through a six-membered pericyclic transition state. In this concerted step, the metal-hydride (M-H) bond and the ligand's N-H bond simultaneously interact with the ketone's carbonyl group. The hydride is transferred to the carbonyl carbon, while the proton from the ligand's amine is transferred to the carbonyl oxygen, directly forming the chiral alcohol product without an oxo-anion intermediate. The specific geometry of the chiral ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the stereochemistry of the resulting alcohol.

Asymmetric hydrogenation employs high-pressure hydrogen gas (H₂) as the reductant. nih.gov For base-sensitive substrates, this method can be advantageous. nih.gov Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are also effective for this transformation. nih.gov The active catalyst is generated in situ, and the mechanism is believed to involve the heterolytic activation of H₂ by the Ru-amido complex to form a ruthenium hydride. This hydride is then delivered to the ketone, with the chiral environment enforced by the ligand controlling the enantioselectivity of the product.

Organocatalysis offers a metal-free alternative for these reductions. Chiral primary amines derived from cinchona alkaloids, for instance, can catalyze the 1,4-Michael addition of various nucleophiles to α,β-unsaturated ketones, a reaction class that shares mechanistic principles with carbonyl reductions. nih.govbeilstein-journals.org In these cases, the catalyst often activates the reactants through the formation of transient iminium or enamine intermediates, with the catalyst's chirality directing the stereochemical outcome. youtube.com

**3.2. Factors Influencing Enantioselectivity and Diastereoselectivity

The success of any asymmetric synthesis hinges on the precise control of factors that influence the stereochemical outcome. For the synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, the design of the catalyst and the optimization of reaction conditions are paramount.

The chiral ligand is the most critical component for inducing enantioselectivity. The structure of the ligand, including its steric bulk, electronic properties, and conformational rigidity, creates a well-defined chiral pocket around the metal center. This environment forces the substrate, 1-(1,3-thiazol-5-yl)ethanone, to coordinate in a specific orientation, exposing one of its two prochiral faces to the hydride transfer.

For instance, in rhodium-catalyzed asymmetric transfer hydrogenation, ligands based on amino acids and functionalized with triazoles have been shown to be effective. rsc.org The variation in the amino acid side chain directly impacts the steric environment of the catalytic pocket, leading to different levels of enantiomeric excess (ee). Similarly, C₂-symmetric chelating phosphine (B1218219) ligands like DIOP and BINAP are foundational in asymmetric hydrogenations, as their symmetry reduces the number of possible competing diastereomeric transition states.

The following table illustrates how modifications to the catalyst and ligand structure can impact the efficiency of asymmetric reduction of heteroaromatic ketones, a class of compounds to which 1-(1,3-thiazol-5-yl)ethanone belongs.

| Catalyst/Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| [RhCl₂Cp]₂ with L-leucine-derived triazole ligand | Acetophenone | 95 | 85 (S) | rsc.org |

| [RhCl₂Cp]₂ with L-phenylalanine-derived triazole ligand | Acetophenone | 98 | 93 (S) | rsc.org |

| RuCl(S,S)-TsDPEN | 4-Chromanone | >99 | 97 (S) | nih.gov |

| (R,R)-DPEN-derived Thiourea 1d | 1,3-Dicarbonyl + Nitroalkene | 94 | 95 | nih.gov |

| Ureidopeptide-based catalyst VIII | Thiazolone + Nitrostyrene | 93 | 96 | ehu.es |

Reaction parameters such as solvent and temperature play a crucial role in fine-tuning enantioselectivity. The solvent can influence the stability of the catalyst, the substrate, and, most importantly, the diastereomeric transition states. A solvent that preferentially stabilizes the transition state leading to the desired (S)-enantiomer over the one leading to the (R)-enantiomer will increase the enantiomeric excess. For many organocatalytic reactions, non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often preferred. nih.govehu.es

Temperature affects the kinetics of the reaction. Lowering the temperature generally increases enantioselectivity. This is because the difference in the activation energies (ΔΔG‡) between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). However, this often comes at the cost of a slower reaction rate. Therefore, an optimal temperature must be found that balances high selectivity with a practical reaction time. Biocatalytic reductions, for example, are highly sensitive to temperature, with an optimal temperature of 30 °C being identified for the reduction of a similar ketone using Lactobacillus fermentum. nih.gov

The table below demonstrates the impact of solvent and temperature on a representative asymmetric Michael addition, highlighting the typical trends observed in optimizing such transformations.

| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| CH₂Cl₂ | Room Temp | 92 | 29 | nih.gov |

| Toluene | -20 | 94 | 95 | nih.gov |

| Trifluorotoluene | -20 | 88 | 92 | nih.gov |

| Hexane | -20 | 75 | 80 | nih.gov |

| CHCl₃ | -60 | 80 | 80 | ehu.es |

Stereochemical Integrity and Racemization Pathways

Once the chiral center in (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is established, its stereochemical integrity must be maintained. Racemization, the process by which an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers, would nullify the efforts of the asymmetric synthesis. For chiral secondary alcohols, racemization can occur under certain conditions, often mediated by the same types of catalysts used in their synthesis.

One potential pathway involves a metal-hydride-based mechanism, particularly with ruthenium complexes. nih.gov In the presence of a Ru catalyst, the chiral alcohol can be oxidized back to the prochiral ketone, which can then be non-selectively re-reduced to form a racemic mixture of the alcohol. This reversible oxidation-reduction cycle effectively erodes the enantiomeric purity. The stability of the C-O bond and the acidity of the hydroxyl proton are key factors. The adjacent thiazole ring, being electron-withdrawing, could potentially influence the acidity of the alcohol proton and its susceptibility to oxidation.

Another pathway, though less common for simple alcohols, could involve the formation of a stabilized carbocation intermediate upon protonation and loss of water, followed by non-stereoselective attack by water. However, this is generally disfavored for secondary alcohols unless the carbocation is particularly stable. Studies on the protection of chiral alcohols have shown that under certain catalytic conditions, racemization can be a significant side reaction, while other conditions preserve the stereochemistry completely. nih.gov Therefore, careful control of post-reaction workup and purification conditions is essential to prevent the erosion of enantiomeric purity.

Strategies for Enhancing Stereochemical Purity

Even with a highly optimized asymmetric reaction, the product may not be 100% enantiomerically pure. Several strategies exist to enhance the stereochemical purity of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol to the required level.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.comnih.gov CSPs are made of a chiral material that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com This method is highly effective for obtaining small quantities of enantiopure material and is also the standard for determining the enantiomeric excess of a sample. nih.govresearchgate.net

Chemical Resolution Methods: A classical approach involves derivatizing the racemic or enantioenriched alcohol with a highly pure chiral resolving agent, such as an enantiopure carboxylic acid or its derivative. diva-portal.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic behavior), they can be separated by standard techniques like recrystallization or conventional column chromatography. mdpi.com After separation, the chiral auxiliary is cleaved to yield the desired pure enantiomer of the alcohol.

Kinetic Resolution: This method involves reacting an enantioenriched mixture with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. For example, in an enzymatic kinetic resolution, a lipase (B570770) might selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched. mdpi.com While this method can be highly effective, the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) is an advanced strategy that combines kinetic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. mdpi.comrsc.org This is achieved by using a racemization catalyst that is compatible with the resolution catalyst. rsc.org

Chemical Transformations and Reactivity Profile of 1s 1 1,3 Thiazol 5 Yl Ethan 1 Ol

Reactions at the Hydroxyl Moiety

The secondary alcohol group is a key site for various chemical transformations, including derivatization and oxidation. These reactions are fundamental in modifying the compound's physical and chemical properties.

Derivatization to Esters and Ethers

The hydroxyl group of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. chemguide.co.uk This reaction is a common strategy to introduce a wide variety of functional groups, thereby altering the molecule's steric and electronic properties. The general mechanism for acid-catalyzed esterification involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk

Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Base | Ether |

Oxidation to Carbonyl Compounds

Oxidation of the secondary alcohol in (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol yields the corresponding ketone, 1-(1,3-thiazol-5-yl)ethan-1-one. libretexts.org This transformation is a crucial step in the synthesis of various derivatives. libretexts.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-chemistry.orgbyjus.com

Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid. libretexts.org Milder, more selective methods, such as the Swern and Dess-Martin periodinane oxidations, are also frequently used to minimize side reactions. The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond. chemguide.co.uk

| Oxidizing Agent | Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Anhydrous, mild conditions | 1-(1,3-thiazol-5-yl)ethan-1-one |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous conditions | 1-(1,3-thiazol-5-yl)ethan-1-one |

| Swern Oxidation (DMSO, oxalyl chloride) | Low temperature | 1-(1,3-thiazol-5-yl)ethan-1-one |

| Dess-Martin Periodinane | Neutral pH, room temperature | 1-(1,3-thiazol-5-yl)ethan-1-one |

Chemical Modifications of the Thiazole (B1198619) Ring System

The thiazole ring, an aromatic heterocycle, exhibits its own distinct reactivity, allowing for a range of chemical modifications. nih.gov These modifications can be used to introduce new functional groups and to explore the structure-activity relationships of the resulting compounds. nih.gov

Functionalization at Different Ring Positions

The thiazole ring is susceptible to various substitution reactions at its carbon and nitrogen atoms. wikipedia.orgpharmaguideline.com The electron distribution within the ring dictates the preferred positions for electrophilic and nucleophilic attack. wikipedia.orgpharmaguideline.com The C2 position of the thiazole ring is known to be particularly acidic and can be deprotonated by strong bases to form a nucleophilic center, which can then react with various electrophiles. nih.govwikipedia.org Conversely, electrophilic substitution reactions, such as halogenation and nitration, can also occur, with the position of substitution being influenced by the existing substituents on the ring. pharmaguideline.com Computational studies have shown that for 1,3-azoles, the C2-position is more effective in lowering the triplet energy compared to the C5-position. acs.orgacs.org

| Position | Type of Reaction | Reactivity |

| C2 | Deprotonation, Nucleophilic Attack | Highly reactive towards deprotonation due to an acidic proton. nih.govwikipedia.org |

| C4 | Electrophilic/Nucleophilic Substitution | Reactivity is influenced by substituents at other positions. |

| C5 | Electrophilic Substitution | A primary site for electrophilic attack. wikipedia.org |

Ring-Opening Reactions and Subsequent Transformations

Under certain conditions, the thiazole ring can undergo ring-opening reactions. rsc.org These reactions often lead to the formation of acyclic thioamides or other reactive intermediates, which can then be used in subsequent transformations to construct new heterocyclic systems or other complex molecules. nih.gov The propensity for ring-opening can be influenced by the nature of the substituents on the thiazole ring; for instance, electron-donating groups tend to favor direct ring-opening. nih.gov In some cases, coordination to a metal ion, such as silver(I), can promote ring-opening in non-basic media. rsc.org

Oxidation of the Thiazole Sulfur Atom

The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) or a sulfone. organic-chemistry.orgorganic-chemistry.orglibretexts.org This transformation significantly alters the electronic properties of the thiazole ring, often increasing its reactivity and modifying its biological activity. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. researchgate.net The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the choice of the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

| Oxidation State | Oxidizing Agent |

| Sulfoxide | Hydrogen Peroxide (controlled) organic-chemistry.org |

| Sulfone | Hydrogen Peroxide (excess), Peroxy acids organic-chemistry.org |

Reactivity Studies with Diverse Reagents

The reactivity of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is dictated by the hydroxyl moiety and the aromatic thiazole ring. The hydroxyl group can undergo oxidation, esterification, and etherification, while the thiazole ring is susceptible to electrophilic substitution.

Oxidation: The secondary alcohol functionality of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol can be oxidized to the corresponding ketone, 1-(1,3-thiazol-5-yl)ethanone. Mild oxidizing agents are typically employed to avoid over-oxidation or degradation of the thiazole ring. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a suitable method for this transformation, known for its high chemoselectivity and tolerance of various functional groups. wikipedia.orgorganic-chemistry.orgmissouri.edubyjus.com

Esterification and Etherification: The hydroxyl group readily participates in esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with carboxylic acids under acidic catalysis (Fischer esterification), or more efficiently with acyl chlorides or anhydrides in the presence of a base. For the formation of ethers, the Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. mdpi.com

Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the stereospecific conversion of the alcohol to various other functional groups with inversion of configuration. missouri.eduorganic-chemistry.orgyoutube.comnih.govresearchgate.net This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a wide range of pronucleophiles, including carboxylic acids, phenols, and imides.

Reactions Involving the Thiazole Ring: The thiazole ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution. Theoretical studies and experimental evidence suggest that the C5 position is the most nucleophilic and therefore the primary site for electrophilic attack. mdpi.com However, since the starting material already has a substituent at the C5 position, electrophilic substitution would be directed to other positions on the ring, though this is generally less favorable.

Below is a table summarizing the expected reactivity of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol with various reagents.

| Reagent Class | Specific Reagent(s) | Expected Transformation | Product |

| Oxidizing Agents | DMSO, oxalyl chloride, triethylamine (B128534) (Swern) | Oxidation of the secondary alcohol | 1-(1,3-thiazol-5-yl)ethanone |

| Acylating Agents | Acyl chlorides, acid anhydrides | Esterification of the hydroxyl group | (1S)-1-(1,3-thiazol-5-yl)ethyl ester |

| Alkylating Agents | Alkyl halides (in the presence of a base) | Etherification of the hydroxyl group | (1S)-1-(1,3-thiazol-5-yl)ethyl ether |

| Mitsunobu Reagents | PPh₃, DEAD/DIAD, Nu-H | Nucleophilic substitution with inversion | (1R)-1-(1,3-thiazol-5-yl)ethyl-Nu |

| Electrophiles | e.g., Nitrating or halogenating agents | Electrophilic substitution on the thiazole ring | Substituted thiazole derivative |

Applications of 1s 1 1,3 Thiazol 5 Yl Ethan 1 Ol As a Chiral Building Block and Ligand Precursor

Applications in Asymmetric Organic Synthesis

Asymmetric organic synthesis focuses on the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger structure, are fundamental to this field. The title compound, (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, with its defined stereocenter, serves as such a building block.

Precursor to Chiral Carbonyl Compounds and Their Derivatives

The secondary alcohol group in (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol can be oxidized to yield the corresponding chiral ketone, 1-(1,3-thiazol-5-yl)ethan-1-one. This transformation converts the chiral alcohol into a chiral carbonyl compound, a versatile intermediate in organic synthesis. Chiral ketones are valuable precursors for the synthesis of a wide array of more complex chiral molecules.

The oxidation of secondary alcohols to ketones is a well-established transformation in organic chemistry, with numerous reagents available to perform this conversion under mild conditions, thereby preserving the integrity of the thiazole (B1198619) ring.

The resulting chiral ketone can then undergo a variety of stereoselective reactions. For instance, nucleophilic addition to the carbonyl group can lead to the formation of a new stereocenter, with the existing chirality of the molecule influencing the stereochemical outcome of the reaction. Furthermore, thiazol-4(5H)-ones have been identified as effective pronucleophiles in catalytic asymmetric reactions, highlighting the utility of the thiazole carbonyl scaffold in forming new carbon-carbon bonds with high stereocontrol. beilstein-journals.org

Incorporation into Complex Natural Product Scaffolds

The thiazole ring is a structural motif found in a multitude of natural products, many of which exhibit significant biological activity. nih.govresearchgate.net These include compounds with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Consequently, the development of synthetic routes to thiazole-containing natural products is an active area of research.

Chiral building blocks that contain a thiazole ring are highly valuable in the total synthesis of such natural products. While direct incorporation of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol into a specific natural product is not prominently documented, its structural features are pertinent. For example, sulfur-based chiral auxiliaries, such as thiazolidinethiones, have been successfully employed in the synthesis of complex natural products like (-)-stemoamide. researchgate.net This demonstrates the principle of using chiral sulfur-containing heterocycles to control stereochemistry during the construction of intricate molecular architectures. researchgate.net The synthesis of fused-thiazole derivatives of natural products like cholestenone and ethisterone (B1671409) further underscores the utility of the thiazole moiety in creating novel, biologically active molecules. nih.gov

Synthesis of Chiral Auxiliaries and Reagents

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Many successful chiral auxiliaries are derived from readily available, enantiomerically pure natural products like amino acids. researchgate.netscielo.org.mx

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, as a chiral amino alcohol derivative, is a potential precursor for the synthesis of such auxiliaries. The combination of the hydroxyl and the thiazole's nitrogen atom provides handles for chemical modification. For instance, sulfur-containing analogues of the well-known Evans oxazolidinone auxiliaries, namely 1,3-thiazolidine-2-thiones, have shown excellent performance in asymmetric reactions, in some cases providing superior results to their oxygen-based counterparts. researchgate.netscielo.org.mx These auxiliaries are effective in controlling the stereochemistry of aldol (B89426) reactions, Michael additions, and other bond-forming processes. researchgate.netscielo.org.mx The development of an indene-based thiazolidinethione from trans-1-amino-2-indanol highlights the ongoing innovation in this area. scielo.org.mx

Development of Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. These catalysts typically consist of a metal center coordinated to a chiral organic molecule known as a ligand. The design and synthesis of new chiral ligands is a cornerstone of modern asymmetric synthesis. nih.gov

Thiazole-Containing Ligands in Metal-Catalyzed Reactions

The thiazole ring, with its nitrogen and sulfur atoms, has the potential to act as a coordinating moiety in a chiral ligand. The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a metal center. The development of C2-symmetric and non-symmetrical P,N-ligands (phosphine- and nitrogen-containing) has been particularly successful in asymmetric catalysis. nih.gov

Performance in Asymmetric Induction

The effectiveness of a chiral ligand is measured by its ability to induce high levels of stereoselectivity in a chemical reaction, typically quantified as enantiomeric excess (ee) or diastereomeric ratio (dr). The performance of thiazole-related chiral catalysts demonstrates their potential in achieving high levels of asymmetric induction.

For instance, copper(II) complexes of chiral ligands derived from imidazolidin-4-one (B167674) have been shown to catalyze asymmetric Henry reactions with excellent enantioselectivity, achieving up to 97% ee for the S-enantiomer and up to 96% ee for the R-enantiomer, depending on the ligand's stereochemistry. nih.gov In another example, the use of a chiral dipeptide-based Brønsted base as an organocatalyst for the asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes has yielded valuable chiral 1,4-sulfur bridged piperidinones in high yields and enantioselectivities.

Table 1: Performance of Imidazolidin-4-one Based Ligands in Asymmetric Henry Reactions nih.gov

| Ligand Configuration | Substrate (Aldehyde) | Enantiomeric Excess (ee) | Major Enantiomer |

|---|---|---|---|

| cis | Benzaldehyde | 97% | S |

| trans | Benzaldehyde | 96% | R |

| cis | 4-Nitrobenzaldehyde | 95% | S |

| trans | 4-Nitrobenzaldehyde | 94% | R |

These results showcase the high degree of stereocontrol that can be achieved with chiral catalysts containing heterocyclic scaffolds similar to the thiazole ring in (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol. This suggests that ligands derived from this compound could also exhibit strong performance in asymmetric induction.

Strategy for Divergent Synthesis Using (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol

A divergent synthetic approach using (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol allows for the generation of a library of structurally distinct molecules from a common intermediate. This strategy is highly efficient in the exploration of chemical space for drug discovery and materials science. The core principle involves the selective modification of the two key functional handles of the molecule: the secondary alcohol and the thiazole ring.

The hydroxyl group of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol serves as a primary point for diversification. A variety of chemical transformations can be employed to introduce a wide range of functional groups, thereby creating a family of related but structurally distinct compounds.

One common approach involves the esterification or etherification of the alcohol. By reacting (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol with a library of carboxylic acids or alkyl halides, a diverse set of esters and ethers can be synthesized. This approach is particularly useful in the generation of compound libraries for biological screening, where subtle changes in the ester or ether substituent can lead to significant differences in biological activity.

Another key transformation of the hydroxyl group is its conversion to an amino group. This can be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection. The resulting chiral amine is a valuable precursor for the synthesis of chiral ligands, which are essential tools in asymmetric catalysis.

The thiazole ring itself offers further opportunities for diversification. The C2 position of the thiazole ring is particularly susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of a wide range of substituents at this position, further expanding the diversity of the resulting compound library. For instance, treatment of a suitably protected derivative of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol with a strong base, such as n-butyllithium, followed by quenching with an electrophile, can introduce alkyl, aryl, or other functional groups at the C2 position.

A powerful illustration of a divergent strategy is the combination of modifications at both the hydroxyl group and the thiazole ring. For example, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution reactions with a variety of nucleophiles, leading to a diverse set of products. Simultaneously, or in a subsequent step, the thiazole ring can be functionalized as described above. This dual functionalization strategy dramatically increases the number of possible derivatives from a single starting material.

The table below outlines a hypothetical divergent synthesis strategy starting from (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, showcasing the generation of diverse molecular scaffolds.

| Starting Material | Reagent/Condition 1 | Intermediate 1 | Reagent/Condition 2 | Product Class |

| (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | R-COOH, DCC, DMAP | Chiral Ester | - | Ester Library |

| (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | NaH, R-X | Chiral Ether | - | Ether Library |

| (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | 1. TsCl, Pyridine; 2. NaN3; 3. H2, Pd/C | Chiral Amine | R'-COCl | Amide Library |

| (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | 1. TBDMSCl, Imidazole; 2. n-BuLi, THF; 3. R''-CHO | Protected Diol | 1. Deprotection; 2. Oxidation | Diketone Library |

This divergent approach, rooted in the strategic manipulation of the functional groups of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, provides a powerful platform for the efficient synthesis of diverse and complex chiral molecules. The resulting compound libraries are invaluable for exploring structure-activity relationships in medicinal chemistry and for the development of novel chiral ligands for asymmetric catalysis. Thiazoline (B8809763) and thiazole heterocycles are recognized as important structural motifs in numerous biologically active natural products. nih.gov The ability to synthesize a variety of chiral thiazole-containing compounds from a single, readily available starting material underscores the significance of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol in modern organic synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 1-(thiazol-5-yl)ethan-1-ol, the spectrum would characteristically show signals for the thiazole (B1198619) ring protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the thiazole ring and the hydroxyl group.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would display distinct signals for the two carbons of the thiazole ring, the carbon bearing the hydroxyl group, and the methyl carbon.

To definitively assign these signals and elucidate the stereochemistry, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H correlations, revealing which protons are coupled to each other. For instance, it would show a correlation between the methine proton and the methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which can be useful in determining the preferred conformation and, in some cases, assist in stereochemical assignments.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 (thiazole) | ~8.9 | ~153 |

| H4 (thiazole) | ~7.7 | ~142 |

| C5 (thiazole) | - | ~138 |

| CH (ethan-1-ol) | ~5.1 (quartet) | ~67 |

| CH₃ (ethan-1-ol) | ~1.6 (doublet) | ~25 |

| OH | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To determine the enantiomeric purity and assign the absolute configuration of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol using NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the chiral substrate, in this case, the hydroxyl group of the alcohol. This interaction forms diastereomeric complexes that have different NMR spectra.

The use of a chiral auxiliary, such as a chiral carboxylic acid, to form diastereomeric esters is another common strategy. The resulting diastereomers can often be distinguished by NMR, and their separation by chromatography can allow for the isolation of a single enantiomer. For example, the esterification with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can lead to diastereomers with separable NMR signals mdpi.com.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, with a molecular formula of C₅H₇NOS, the expected monoisotopic mass is approximately 129.0248 Da.

Electron ionization (EI) is a common technique that can induce fragmentation. The fragmentation pattern of thiazole derivatives is often characterized by the cleavage of the bonds adjacent to the heterocyclic ring. For 1-(1,3-thiazol-5-yl)ethan-1-ol (B3136108), key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ ion.

Cleavage of the C-C bond between the thiazole ring and the ethan-1-ol moiety.

Fragmentation of the thiazole ring itself.

The following table outlines predicted adducts and fragments for (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol based on data from similar compounds.

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 130.0321 |

| [M+Na]⁺ | 152.0140 |

| [M-H]⁻ | 128.0175 |

| [M+H-H₂O]⁺ | 112.0221 |

Note: These values are predicted and can be confirmed by high-resolution mass spectrometry (HRMS).

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol and, crucially, for determining its enantiomeric excess (e.e.).

Chiral HPLC is a powerful method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the separation of chiral alcohols like (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective nih.gov.

The choice of mobile phase is critical for achieving good separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile or methanol) conditions can be employed. The addition of modifiers to the mobile phase can also influence the separation. The development of a successful chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the (1S) and (1R) enantiomers.

A hypothetical chiral HPLC separation for 1-(1,3-thiazol-5-yl)ethan-1-ol is presented in the table below.

| Parameter | Condition |

| Column | Chiralpak® IA (amylose-based CSP) |

| Mobile Phase | Hexane/Ethanol (B145695) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (1R) | ~8.5 min |

| Retention Time (1S) | ~9.8 min |

| Resolution (Rs) | >1.5 |

Note: This is an illustrative example; actual conditions would require experimental optimization.

Gas chromatography with a chiral stationary phase is another excellent technique for the enantioselective analysis of volatile compounds. Given that 1-(1,3-thiazol-5-yl)ethan-1-ol is a relatively small and potentially volatile molecule, chiral GC could be a suitable method for determining its enantiomeric purity.

Often, derivatization of the alcohol to a less polar and more volatile derivative, such as a trifluoroacetate (B77799) ester, can improve the separation and detection. The use of cyclodextrin-based chiral stationary phases is common for the separation of such enantiomers.

The table below illustrates a potential chiral GC method for the analysis of the enantiomers of 1-(1,3-thiazol-5-yl)ethan-1-ol.

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™) |

| Carrier Gas | Helium |

| Oven Program | 100 °C (2 min), then ramp to 180 °C at 5 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (1R) | ~12.2 min |

| Retention Time (1S) | ~12.5 min |

Note: This is a hypothetical example and would need experimental verification.

Spectroscopic and Crystallographic Data for (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and analytical data for the specific chemical compound (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol has yielded no publicly available experimental or theoretical findings for its vibrational or solid-state properties. Despite extensive investigation of scientific literature and chemical databases, no detailed research on the infrared (IR), Raman, or X-ray crystallographic characteristics of this specific chiral alcohol has been identified.

The inquiry, focused on obtaining in-depth information for the structural and stereochemical characterization of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, specifically sought data for the following areas:

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification: This would involve the analysis of the interaction of infrared light and Raman scattering with the molecule to identify its characteristic vibrational modes. Such spectra provide a molecular fingerprint, revealing the presence of key functional groups like the hydroxyl (-OH) group, the thiazole ring, and the ethyl side chain. However, no published experimental or computationally predicted IR or Raman spectra for this compound could be located.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure: This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, X-ray crystallography would definitively confirm the (S)-configuration at the stereocenter and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. The search for single-crystal X-ray diffraction data for this compound was also unsuccessful.

While research exists for structurally related thiazole derivatives, the strict focus on (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol means that such data cannot be used as a direct substitute. The unique stereochemistry and specific substitution pattern of the target compound would result in distinct spectroscopic and crystallographic parameters.

The absence of this information in the public domain suggests that either the detailed characterization of this specific compound has not been a subject of published academic or industrial research, or the data resides in proprietary databases that are not publicly accessible. Therefore, the generation of data tables and detailed research findings as requested is not possible at this time.

Future Perspectives and Emerging Research Directions in Thiazole Chiral Alcohol Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of chiral molecules like (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol. Future research is geared towards minimizing the environmental footprint of its production. A significant focus lies in the use of eco-friendly solvents, such as deep eutectic solvents (DESs), which are biodegradable and have low toxicity. For instance, the synthesis of related thiazole (B1198619) derivatives has been successfully demonstrated in a mixture of L-proline and ethylene (B1197577) glycol, offering a safer alternative to traditional volatile organic solvents. chemscene.comgoogle.com

Another avenue of exploration is the use of recyclable catalysts. Recent studies on the synthesis of other thiazole derivatives have shown the efficacy of cross-linked chitosan (B1678972) hydrogel as a biocatalyst. This approach not only promotes high yields under mild conditions but also allows for the catalyst to be recovered and reused over multiple cycles, significantly reducing waste and cost. The application of ultrasonic irradiation in conjunction with such biocatalysts further exemplifies a move towards more energy-efficient synthetic protocols.

| Green Chemistry Approach | Advantage | Relevance to (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol Synthesis |

| Deep Eutectic Solvents (e.g., L-proline:ethylene glycol) | Low toxicity, biodegradability, safer reaction medium. chemscene.comgoogle.com | Potential to replace hazardous solvents in the synthesis of the thiazole ring. |

| Recyclable Biocatalysts (e.g., Chitosan hydrogel) | Reusability, high efficiency, mild reaction conditions. | Could be adapted for the asymmetric reduction step to produce the chiral alcohol. |

| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates. | Can be combined with other green techniques to shorten reaction times. |

Continuous Flow Chemistry for Scalable Production

For the industrial-scale production of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling potentially hazardous reagents or intermediates.

| Flow Chemistry Advantage | Impact on Production |

| Enhanced Safety | Smaller reaction volumes and better temperature control reduce risks. |

| Increased Efficiency | Shorter reaction times and higher throughput. |

| Scalability | Processes can be scaled up by running the system for longer durations. |

| Process Automation | Automated systems allow for consistent quality and reduced labor. |

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis of complex chiral molecules like (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol. These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, catalyst performance, and even novel synthetic routes.

In the context of asymmetric synthesis, ML algorithms can be trained to predict the enantioselectivity of a reaction with a high degree of accuracy, based on the structure of the substrate, catalyst, and reaction parameters. This predictive power can significantly reduce the amount of empirical screening required to find the best conditions for producing (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol with high enantiomeric excess. Furthermore, AI can be employed for retrosynthetic analysis, proposing new and more efficient pathways to the target molecule. By combining DFT calculations with ML models, it is possible to gain deeper insights into the reaction mechanisms, such as the role of different bases or catalysts in the synthesis of the thiazole core.

Design and Synthesis of Advanced Functional Materials Utilizing Thiazole Scaffolds

The thiazole ring present in (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol serves as a valuable scaffold for the construction of advanced functional materials. The unique electronic properties of the thiazole moiety, including its electron-deficient nature, make it an attractive component for materials with applications in electronics and photonics. chemscene.com

One emerging area is the development of thiazole-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These porous crystalline materials have ordered structures that can be tailored for specific applications. For example, thiazole-containing MOFs have been investigated for their luminescent properties, which could be harnessed for chemical sensing. By incorporating a chiral building block like (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol into such frameworks, it may be possible to create materials with chiroptical properties for applications in enantioselective separations or asymmetric catalysis. The thiazole unit can act as an electron donor in donor-acceptor systems within COFs, which have shown potential for applications like water harvesting and photosplitting.

Exploration of Novel Biocatalytic Systems for Derivatization

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis and derivatization of chiral alcohols such as (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity, which is difficult to achieve with traditional chemical methods.

The asymmetric reduction of the corresponding ketone, 1-(1,3-thiazol-5-yl)ethanone, to produce (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is a prime target for biocatalysis. The use of whole-cell biocatalysts or isolated ketoreductases can provide high yields and enantiomeric excess.

Furthermore, once the chiral alcohol is obtained, enzymes can be used for its further derivatization. For instance, lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective esterification. In a similar vein, other enzymes could be employed to introduce new functional groups onto the (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol scaffold in a highly specific manner. The development of multi-enzyme cascades, potentially in continuous flow microreactors, could enable the efficient synthesis of complex derivatives from simple starting materials in a one-pot fashion. The kinetic resolution of related thiazole-containing heterocyclic compounds has been successfully achieved using monoamine oxidase (MAO) enzymes, highlighting the potential of biocatalysis in this area.

| Biocatalytic Approach | Application to (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol | Potential Advantages |

| Asymmetric Bioreduction | Synthesis from 1-(1,3-thiazol-5-yl)ethanone. | High enantioselectivity, mild reaction conditions. |

| Enzymatic Kinetic Resolution | Further purification or separation of enantiomers. | Access to highly pure enantiomers. |

| Chemoenzymatic Synthesis | One-pot synthesis of complex derivatives. | Increased efficiency and reduced waste. |

Q & A

Q. What are optimized synthetic protocols for (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield and regioselectivity?

Answer: Synthesis can be adapted from methods for structurally similar alcohols. For example, iron(II) phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions achieves high regioselectivity (Markovnikov addition) at room temperature in ethanol . Key steps include:

Q. How can spectroscopic techniques (¹H NMR, IR) confirm the stereochemistry and purity of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol?

Answer:

- ¹H NMR : The chiral center (C1) produces a quartet (δ ~4.75 ppm, J = 6.4 Hz) for the -CH(OH)- group, with diastereotopic protons splitting into distinct signals. Thiazole protons appear as singlet(s) near δ 8.5–9.0 ppm .

- IR : O-H stretching (~3300 cm⁻¹) and C-O absorption (~1050 cm⁻¹) confirm alcohol formation. Thiazole ring vibrations (C=N, ~1600 cm⁻¹; C-S, ~690 cm⁻¹) validate the heterocyclic moiety .

- Chiral HPLC or polarimetry is recommended to verify enantiopurity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

Answer: Unexpected splitting may arise from:

- Diastereomer formation : Check enantiomeric excess via chiral chromatography.

- Solvent/impurity effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or residual solvent interference .

- Dynamic processes : Variable-temperature NMR can identify conformational exchange (e.g., hindered rotation of the thiazole ring) .

Q. What methodologies enable regioselective functionalization of the thiazole ring in (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol?

Answer: Regioselective modification relies on electronic and steric factors:

- Electrophilic substitution : Nitration or halogenation targets the electron-rich C2 position of thiazole. Use HNO₃/H₂SO₄ at 0°C to minimize side reactions .

- Cross-coupling : Suzuki-Miyaura reactions at C5 require Pd catalysis (e.g., Pd(PPh₃)₄) with boronic acids in THF/water (3:1) at 80°C .

Monitor regiochemistry via ²D NMR (COSY, NOESY) to confirm substitution patterns .

Q. How do solvent and catalyst choices impact enantioselective synthesis of this compound?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in asymmetric reductions. Ethanol or PEG-400 improves catalyst solubility but may reduce enantioselectivity .

- Catalysts : Chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata) achieve >90% ee in ketone reductions. FePC in ethanol provides moderate ee (60–75%) but is cost-effective for scale-up .

Q. What safety protocols are critical when handling (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol in synthetic workflows?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .

- Waste disposal : Neutralize acidic/byproduct residues with NaHCO₃ before aqueous disposal. Organic waste must be incinerated via certified facilities .

- Spill management : Absorb with vermiculite, seal in containers, and label for hazardous waste collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.